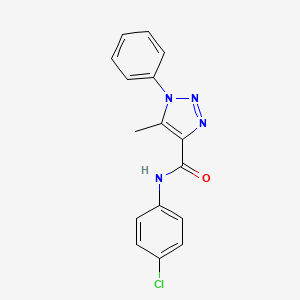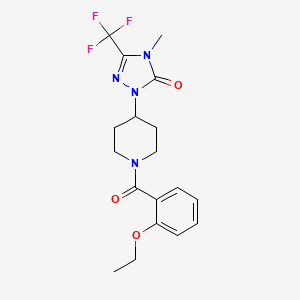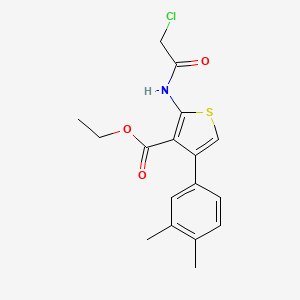
3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of glutamate, an important neurotransmitter in the brain, and has been shown to modulate the activity of glutamate receptors.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Analogous Compounds : This compound has been used in the synthesis of structurally similar compounds. For instance, 3-amino-3-vinylpropanoic acid hydrochloride, a derivative, was obtained from 4-acetoxyazetidin-2-one, which is a step towards producing aspartate 1-semialdehyde hydrochloride, a stable cyclic form of a labile α-aminoaldehyde (Cheung & Shoolingin‐Jordan, 1997).
Antibacterial Agent Synthesis : The compound has been utilized in the synthesis of antibacterial agents. For example, synthesis of temafloxacin hydrochloride, a potent antibacterial agent, involves the use of similar compounds (Chu et al., 1991).
Application in Antimicrobial Agents : Compounds structurally related to 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride have been applied in the synthesis of new pyridone carboxylic acid antimicrobial agents, demonstrating potent antibacterial activity (Uno et al., 1989).
Antimicrobial Activity Studies : Similar compounds have been studied for their antimicrobial activity. For instance, chlorination, bromination, and condensation reactions of analogs led to the creation of novel antimicrobial compounds (Hassanin & Ibrahim, 2012).
Metabolite Analysis : Related compounds have been analyzed for their metabolites in biological systems, such as the study of the major metabolites in rat bile using high-performance liquid chromatography (Jiang et al., 2007).
Nootropic and Anticancer Applications
Nootropic Activity : Derivatives of similar compounds have been tested for nootropic (cognitive-enhancing) activities, indicating potential applications in this area (Valenta et al., 1994).
Anticancer Agent Synthesis : The compound is used in synthesizing novel derivatives with potential anticancer activities. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized using related compounds, showed promise in anticancer research (Temple et al., 1983).
Propiedades
IUPAC Name |
3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4.ClH/c9-8(15)11-3-1-10(2-4-11)6(12)5-7(13)14;/h1-5H2,(H2,9,15)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEZYQPSIDAFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(=O)O)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

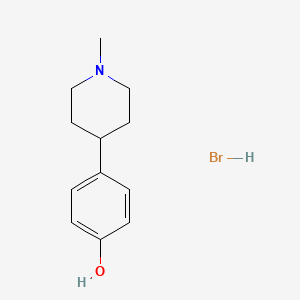
![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)
![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)
![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
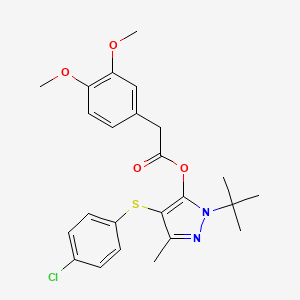
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)

